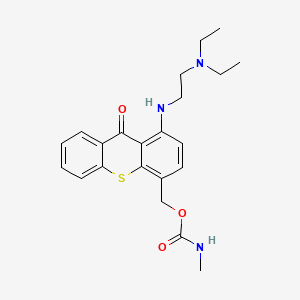
Hycanthone N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hycanthone N-methylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 313385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antischistosomal Activity
Hycanthone N-methylcarbamate has been primarily studied for its effectiveness against schistosomiasis, a disease caused by parasitic worms of the genus Schistosoma. Research indicates that HNMC exhibits potent antischistosomal properties through its ability to alkylate DNA, which disrupts the normal function of the parasites.
Case Studies
- In Vivo Studies : In experiments involving mice infected with HC-resistant schistosomes, administration of HNMC resulted in a significant reduction in worm populations. This suggests that HNMC can effectively target and eliminate resistant strains that are typically unaffected by hycanthone .
- In Vitro Studies : HNMC demonstrated irreversible inhibition of 3H-uridine incorporation in sensitive and resistant schistosomes. This indicates that HNMC's action is not limited to only one strain but can affect multiple types of schistosomes .
Antitumor Activity
In addition to its antiparasitic effects, HNMC has shown promise as an anticancer agent. Its ability to alkylate DNA is also relevant in the context of cancer therapy.
Case Studies
- Cytotoxicity Assays : In vitro assays have shown that HNMC exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines indicate significant potency compared to conventional chemotherapeutic agents .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that HNMC induces apoptosis in cancer cells through the activation of caspases and generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death .
Summary of Biological Activities
The following table summarizes the biological activities and relevant findings associated with this compound:
Propriétés
Numéro CAS |
97779-04-9 |
|---|---|
Formule moléculaire |
C22H27N3O3S |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C22H27N3O3S/c1-4-25(5-2)13-12-24-17-11-10-15(14-28-22(27)23-3)21-19(17)20(26)16-8-6-7-9-18(16)29-21/h6-11,24H,4-5,12-14H2,1-3H3,(H,23,27) |
Clé InChI |
ZNZOVMOZODGFTR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)COC(=O)NC)SC3=CC=CC=C3C2=O |
SMILES canonique |
CCN(CC)CCNC1=C2C(=C(C=C1)COC(=O)NC)SC3=CC=CC=C3C2=O |
Key on ui other cas no. |
97779-04-9 |
Synonymes |
hycanthone N-methylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















